3,4-Dihydro-3,4-dihydroxyagomelatine
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Overview
Description
3,4-Dihydro-3,4-dihydroxyagomelatine is a chemical compound with the molecular formula C15H19NO4 and a molecular weight of 277.32 g/mol . It is structurally related to agomelatine, a well-known antidepressant. This compound is characterized by the presence of a dihydroxy group and a dihydro structure, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-3,4-dihydroxyagomelatine typically involves multiple steps, starting from readily available precursors. One common method involves the reduction of agomelatine using specific reducing agents under controlled conditions . The reaction conditions often include the use of solvents like methanol or ethanol and catalysts to facilitate the reduction process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-3,4-dihydroxyagomelatine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce fully saturated derivatives .
Scientific Research Applications
3,4-Dihydro-3,4-dihydroxyagomelatine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,4-Dihydro-3,4-dihydroxyagomelatine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of certain neurotransmitters and receptors in the brain . The compound may also influence various signaling pathways involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Agomelatine: The parent compound, known for its antidepressant properties.
Dihydropyrimidinones: Compounds with similar dihydro structures and biological activities.
7-Amino-3,4-dihydro-1H-quinolin-2-one: A structurally similar compound with potential therapeutic applications.
Uniqueness
3,4-Dihydro-3,4-dihydroxyagomelatine is unique due to its specific dihydroxy and dihydro structure, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H19NO4 |
---|---|
Molecular Weight |
277.31 g/mol |
IUPAC Name |
N-[2-(3,4-dihydroxy-7-methoxy-3,4-dihydronaphthalen-1-yl)ethyl]acetamide |
InChI |
InChI=1S/C15H19NO4/c1-9(17)16-6-5-10-7-14(18)15(19)12-4-3-11(20-2)8-13(10)12/h3-4,7-8,14-15,18-19H,5-6H2,1-2H3,(H,16,17) |
InChI Key |
GRAYURGJMLFZJG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCC1=CC(C(C2=C1C=C(C=C2)OC)O)O |
Origin of Product |
United States |
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